1-Butyl-2-iodo-4-phenyl-1H-imidazole

Vue d'ensemble

Description

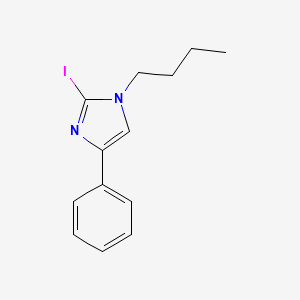

1-Butyl-2-iodo-4-phenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a butyl group at the first position, an iodine atom at the second position, and a phenyl group at the fourth position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-iodo-4-phenylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-butylimidazole with iodine and a phenylating agent. The reaction conditions often include the use of a solvent such as acetonitrile or dimethylformamide, and a catalyst like copper iodide to facilitate the iodination and phenylation processes.

Industrial Production Methods: On an industrial scale, the production of 1-butyl-2-iodo-4-phenylimidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-2-iodo-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other substituents.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-butyl-2-azido-4-phenylimidazole, while oxidation with potassium permanganate could introduce hydroxyl groups at specific positions.

Applications De Recherche Scientifique

Synthesis of 1-Butyl-2-iodo-4-phenyl-1H-imidazole

The synthesis of imidazole derivatives, including this compound, often employs iodine-catalyzed reactions. A notable method involves a one-pot reaction using readily available starting materials. This environmentally friendly approach yields imidazoles with significant fluorescence properties, making them suitable for biological imaging applications .

Key Synthesis Method:

- Reagents: Iodine as a catalyst, various amines or aldehydes.

- Conditions: Water-mediated cyclization at room temperature or slightly elevated temperatures.

This method not only simplifies the synthesis but also ensures high yields with minimal toxic byproducts.

Anticancer Properties

Research indicates that imidazole derivatives exhibit promising anticancer activities. Specifically, compounds similar to this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin . This mechanism is crucial for developing treatments against multidrug-resistant tumors.

Case Study:

A focused set of imidazole analogs demonstrated nanomolar activity against melanoma cell lines, indicating their potential as effective anticancer agents . The improved aqueous solubility of these compounds enhances their bioavailability and therapeutic efficacy.

Fluorescent Probes

The fluorescence properties of imidazole derivatives allow their use as biological probes. For instance, certain synthesized derivatives have been modified with lysosome-targeting groups to enable live-cell imaging . These probes are capable of tracking intracellular lysosomes, which are vital for studying cellular metabolism and autophagy.

Applications in Imaging:

- Cell Lines Used: HeLa (human cervical cancer) and J774A.1 (murine macrophage).

- Fluorescence Characteristics: Bright blue fluorescence observed in UV channels, making them suitable for real-time imaging studies.

Material Science Applications

Imidazoles are also explored for their potential in organic electronics due to their electronic properties. The incorporation of iodine into the imidazole structure can enhance charge transport properties, making these compounds candidates for organic light-emitting diodes (OLEDs) and other electronic devices .

Summary of Findings

The diverse applications of this compound highlight its significance in both medicinal chemistry and material sciences. The following table summarizes key findings regarding its applications:

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits tubulin polymerization; effective against drug-resistant tumors |

| Biological Imaging | Fluorescent probes for lysosome detection; applicable in live-cell imaging studies |

| Material Science | Potential use in OLEDs due to enhanced charge transport properties |

Mécanisme D'action

The mechanism of action of 1-butyl-2-iodo-4-phenylimidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and phenyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

- 1-Butyl-2-chloro-4-phenylimidazole

- 1-Butyl-2-bromo-4-phenylimidazole

- 1-Butyl-2-fluoro-4-phenylimidazole

Comparison: 1-Butyl-2-iodo-4-phenyl-1H-imidazole is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This affects its reactivity and interactions with other molecules. For instance, the iodine atom can participate in halogen bonding, which is not as prominent with the other halogens. This can influence the compound’s biological activity and its use in various applications.

Activité Biologique

1-Butyl-2-iodo-4-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butyl group, an iodine atom, and a phenyl group attached to the imidazole ring, contributing to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of imidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

Research has also explored the anticancer potential of imidazole derivatives. A study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion, found that derivatives related to this compound could serve as effective IDO inhibitors.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 5.0 | IDO |

This suggests that the compound may contribute to anticancer strategies by enhancing immune response against tumors .

Anti-inflammatory Activity

Imidazole derivatives are also investigated for their anti-inflammatory properties. Compounds similar to 1-butyl-2-iodo-4-phenyl have been shown to inhibit pro-inflammatory cytokines in vitro.

| Compound | Cytokine Inhibition (%) | Concentration (μM) |

|---|---|---|

| 1-butyl-2-iodo-4-phenyl-imidazole | TNF-alpha: 70% | 10 |

| 1-butyl-2-iodo-4-phenyl-imidazole | IL-6: 65% | 10 |

These findings indicate a potential therapeutic role in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy against clinical isolates. The results showed that compounds with similar structures to 1-butyl-2-iodo-4-phenyl exhibited promising antibacterial activity, particularly against resistant strains of bacteria.

Investigation into Anticancer Properties

Another significant study focused on the development of IDO inhibitors highlighted the potential of imidazole derivatives in cancer therapy. The authors noted that modifications to the imidazole ring could enhance binding affinity and specificity towards IDO, paving the way for new cancer treatments.

Propriétés

IUPAC Name |

1-butyl-2-iodo-4-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2/c1-2-3-9-16-10-12(15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEQNYCTMWLVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=C1I)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.